molecular formula C19H21ClN2O4S B11199888 2-chloro-5-(morpholine-4-sulfonyl)-N-(1-phenylethyl)benzamide

2-chloro-5-(morpholine-4-sulfonyl)-N-(1-phenylethyl)benzamide

Cat. No.: B11199888
M. Wt: 408.9 g/mol
InChI Key: HBFGQICDFPBCHF-UHFFFAOYSA-N
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Description

2-chloro-5-(morpholine-4-sulfonyl)-N-(1-phenylethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a morpholine sulfonyl group, and a phenylethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(morpholine-4-sulfonyl)-N-(1-phenylethyl)benzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Chlorination: Introduction of a chloro group to the benzene ring.

    Sulfonylation: Addition of a morpholine sulfonyl group.

    Amidation: Formation of the benzamide by reacting with 1-phenylethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(morpholine-4-sulfonyl)-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfonyl group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-(morpholine-4-sulfonyl)-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(morpholine-4-sulfonyl)benzamide: Lacks the phenylethyl group.

    N-(1-phenylethyl)benzamide: Lacks the chloro and morpholine sulfonyl groups.

Uniqueness

2-chloro-5-(morpholine-4-sulfonyl)-N-(1-phenylethyl)benzamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

2-chloro-5-morpholin-4-ylsulfonyl-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C19H21ClN2O4S/c1-14(15-5-3-2-4-6-15)21-19(23)17-13-16(7-8-18(17)20)27(24,25)22-9-11-26-12-10-22/h2-8,13-14H,9-12H2,1H3,(H,21,23)

InChI Key

HBFGQICDFPBCHF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl

Origin of Product

United States

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